tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a 4-chlorophenylthio substituent. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-chlorothiophenol. The reaction is usually carried out under basic conditions using a base such as triethylamine or sodium hydroxide. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 4-chlorophenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles such as amines, alcohols, or thiols, with solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Corresponding substituted piperidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the interactions of piperidine derivatives with biological targets. It can be used in the development of new pharmaceuticals and as a tool to investigate biological pathways.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors.
Uniqueness: tert-Butyl 3-(((4-chlorophenyl)thio)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the 4-chlorophenylthio group provides unique opportunities for further functionalization and derivatization, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
tert-butyl 3-[(4-chlorophenyl)sulfanylmethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO2S/c1-17(2,3)21-16(20)19-10-4-5-13(11-19)12-22-15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBAPGCHHOWVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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